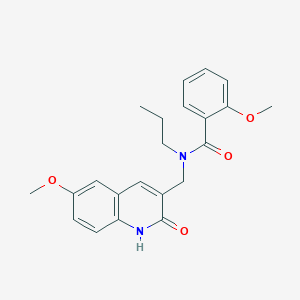
1-((4-fluorophenyl)sulfonyl)-N-methylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-fluorophenyl)sulfonyl)-N-methylpiperidine-4-carboxamide, also known as FMP4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Applications De Recherche Scientifique
1-((4-fluorophenyl)sulfonyl)-N-methylpiperidine-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in various physiological and pathological processes, including pain perception, neuroprotection, and cancer. This compound has also been investigated for its potential as a tool for studying the sigma-1 receptor and its role in various diseases.
Mécanisme D'action
1-((4-fluorophenyl)sulfonyl)-N-methylpiperidine-4-carboxamide acts as a selective agonist of the sigma-1 receptor, binding to the receptor with high affinity and modulating its activity. The exact mechanism of action of this compound on the sigma-1 receptor is not fully understood, but it is believed to involve the modulation of intracellular calcium levels and the activation of various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the regulation of ion channels, and the activation of various signaling pathways. It has also been shown to have neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-((4-fluorophenyl)sulfonyl)-N-methylpiperidine-4-carboxamide is its high affinity and selectivity for the sigma-1 receptor, making it a useful tool for studying the receptor and its role in various physiological and pathological processes. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-((4-fluorophenyl)sulfonyl)-N-methylpiperidine-4-carboxamide. One area of interest is the development of more potent and selective sigma-1 receptor agonists based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in various diseases, including neurodegenerative diseases, cancer, and pain. Additionally, further studies are needed to fully understand the mechanism of action of this compound on the sigma-1 receptor and its downstream effects on various cellular processes.
Méthodes De Synthèse
1-((4-fluorophenyl)sulfonyl)-N-methylpiperidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-fluorobenzene sulfonamide with N-methylpiperidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with trifluoroacetic acid (TFA) to obtain this compound as a white solid.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3S/c1-15-13(17)10-6-8-16(9-7-10)20(18,19)12-4-2-11(14)3-5-12/h2-5,10H,6-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHBDHDAVPMHPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzoate](/img/structure/B7699723.png)
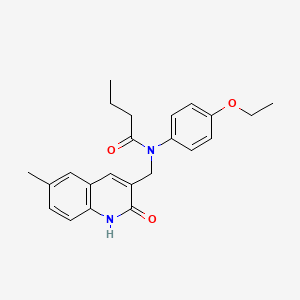
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7699734.png)

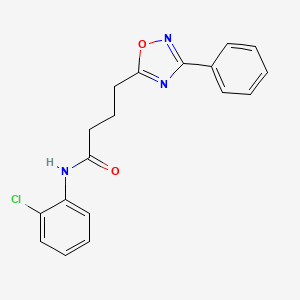

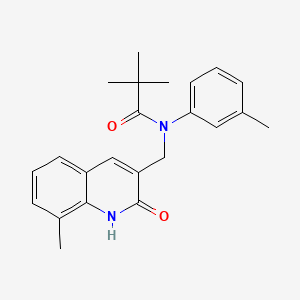
![N-(tert-butyl)-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7699766.png)

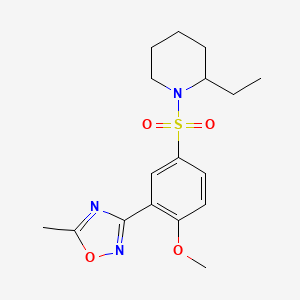
![1-(4-methoxybenzenesulfonyl)-N-[(pyridin-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B7699781.png)
